2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
The compound 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide features a 4-bromophenyl-substituted imidazole core linked via a thioether bridge to an acetamide group terminating in a 5-methyl-1,3,4-thiadiazole ring. This structure combines halogenated aromaticity, a flexible methoxyethyl chain, and a sulfur-rich heterocyclic system, which are common motifs in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN5O2S2/c1-11-21-22-16(27-11)20-15(24)10-26-17-19-9-14(23(17)7-8-25-2)12-3-5-13(18)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHWFPGPHXBGKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Key Substituents
The target compound’s analogs differ primarily in:
- Imidazole substituents : Varying aryl groups (e.g., bromophenyl, chlorophenyl) or alkyl chains (e.g., methoxyethyl).
- Acetamide-linked heterocycles : Substitution of 1,3,4-thiadiazole with thiazole or modifications to the heterocyclic substituents.
Table 1: Key Structural Analogs and Molecular Data
Q & A
Q. What are the key synthetic pathways and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions:
- Imidazole core formation : Reacting 4-bromobenzaldehyde with 2-methoxyethylamine under acidic conditions to form the imidazole ring .
- Thioether linkage : Introducing the thiol group via nucleophilic substitution using potassium carbonate (K₂CO₃) in DMF or ethanol under reflux .
- Acetamide coupling : Reacting the thioether intermediate with 5-methyl-1,3,4-thiadiazol-2-amine using carbodiimide coupling agents (e.g., EDCI) in dichloromethane .
Critical parameters : Temperature (60–80°C for thioether formation), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 for thiol:imidazole) .
Q. How is the compound characterized post-synthesis?
- Structural confirmation : Use - and -NMR to verify imidazole C-H protons (δ 7.2–8.1 ppm) and thiadiazole methyl groups (δ 2.4 ppm). Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 493.98) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) .
Q. What functional groups contribute to its biological activity?
- Thioether bridge : Enhances membrane permeability and redox stability .
- 4-Bromophenyl group : Facilitates hydrophobic interactions with target proteins (e.g., kinase ATP-binding pockets) .
- Thiadiazole ring : Imparts electron-withdrawing effects, modulating enzyme inhibition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent screening : Replace DMF with acetonitrile to reduce side reactions (e.g., oxidation of thioether) .
- Catalyst optimization : Use 4-dimethylaminopyridine (DMAP) in acetamide coupling to accelerate reaction rates (yield increase from 65% to 82%) .
- Workflow : Employ Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst .
Q. How do structural analogs inform structure-activity relationship (SAR) studies?
- Case study : Replacing the 4-bromophenyl group with 4-fluorophenyl (analog 9b in ) reduces IC₅₀ against EGFR kinase from 12 nM to 48 nM, highlighting bromine’s role in halogen bonding .
- Methodology : Synthesize derivatives with varied substituents (e.g., methoxy, nitro) and test in enzyme inhibition assays .
Q. What in silico methods predict biological targets and binding modes?
- Molecular docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB: 5KIR). The thiadiazole moiety forms hydrogen bonds with Arg120, while bromophenyl occupies a hydrophobic pocket .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger’s Phase .
Q. How can contradictions in reported bioactivities (e.g., antimicrobial vs. anticancer) be resolved?
- Dose-response profiling : Test the compound across a wider concentration range (0.1–100 µM) in multiple cell lines (e.g., MCF-7 vs. HEK293) to identify selective toxicity .
- Target deconvolution : Use CRISPR-Cas9 knockout libraries to identify genes essential for compound efficacy .
Q. What strategies address poor solubility in biological assays?
Q. How is the compound’s stability evaluated under physiological conditions?
- Forced degradation studies : Incubate in simulated gastric fluid (pH 2.0, 37°C) and analyze by LC-MS. The thioether group oxidizes to sulfoxide (t₁/₂ = 6 h), suggesting limited oral bioavailability .
- Light stability : Store in amber vials under nitrogen to prevent photodegradation of the bromophenyl moiety .
Q. What experimental designs elucidate the mechanism of action?
- Kinetic assays : Measure inhibition constants (Kᵢ) for COX-1/2 using a fluorometric peroxidase assay .
- Cellular thermal shift assay (CETSA) : Identify target engagement by monitoring protein denaturation shifts in compound-treated lysates .
Key Notes
- Methodological focus : Emphasized experimental design (e.g., DoE, CETSA) over descriptive answers.
- Contradictions addressed : Strategies for resolving bioactivity conflicts and stability issues are prioritized .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
